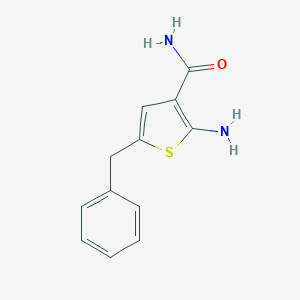

2-Amino-5-benzylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-5-benzylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-11(15)10-7-9(16-12(10)14)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMZWPGWTMIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397351 | |

| Record name | 2-amino-5-benzylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383382-37-4 | |

| Record name | 2-amino-5-benzylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-benzylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-benzylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed procedural protocol for the synthesis of 2-amino-5-benzylthiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is primarily achieved through the versatile Gewald multicomponent reaction. This document elucidates the underlying reaction mechanism, details a step-by-step synthesis protocol, outlines purification and characterization techniques, and addresses critical safety considerations. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, facilitating the efficient and safe laboratory-scale production of this valuable molecular scaffold.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The presence of both a nucleophilic amino group and a modifiable carboxamide function makes this compound a versatile building block for the synthesis of more complex molecules and chemical libraries for drug discovery campaigns.[1][2] Its synthesis is most commonly and efficiently accomplished via the Gewald reaction, a one-pot multicomponent condensation that reliably constructs the 2-aminothiophene core.[1]

The Gewald Reaction: A Mechanistic Perspective

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, cyanoacetamide) in the presence of elemental sulfur and a basic catalyst.[3][4] The reaction for the synthesis of this compound proceeds through a series of well-established steps:

-

Knoevenagel Condensation : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-phenyl-2-butanone, also known as benzylacetone) and cyanoacetamide. The basic catalyst, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the α-carbon of cyanoacetamide, which then acts as a nucleophile, attacking the carbonyl carbon of benzylacetone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[5]

-

Michael Addition of Sulfur : The base also facilitates the reaction of elemental sulfur with the α,β-unsaturated nitrile.

-

Cyclization and Tautomerization : The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[3]

The overall efficiency and yield of the Gewald reaction are influenced by the choice of solvent and the basic catalyst.[1] Alcohols such as ethanol or methanol are commonly employed as solvents.[2]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the title compound.

Reagents and Materials

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-Phenyl-2-butanone (Benzylacetone) | C₁₀H₁₂O | 148.20 | 10 |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 10 |

| Elemental Sulfur | S | 32.06 | 10 |

| Triethylamine | C₆H₁₅N | 101.19 | 10 |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | ~50 mL |

Reaction Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-phenyl-2-butanone (1.48 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 50 mL of anhydrous ethanol.

-

Catalyst Addition : To the stirred suspension, add triethylamine (1.01 g, 1.4 mL, 10 mmol) dropwise.

-

Reaction : Heat the reaction mixture to 50°C and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation : Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

Purification : Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the thiophene proton, and the protons of the amino and carboxamide groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic and thiophene carbons, the methylene carbon, and the carbonyl carbon of the carboxamide.

-

IR (Infrared) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

-

MS (Mass Spectrometry) : Mass spectrometry will confirm the molecular weight of the compound through the observation of the molecular ion peak.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

4-Phenyl-2-butanone (Benzylacetone) : Causes skin and serious eye irritation.

-

Cyanoacetamide : Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

-

Elemental Sulfur : Flammable solid and may cause skin irritation.

-

Triethylamine : Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.

Conclusion

The Gewald reaction provides an efficient and reliable method for the synthesis of this compound. This technical guide offers a comprehensive framework for its preparation, from understanding the reaction mechanism to a detailed experimental protocol and safety considerations. The resulting compound serves as a valuable starting material for the development of novel therapeutic agents, underscoring the importance of this synthetic procedure in the field of medicinal chemistry.

References

- Gewald, K. (1966). Heterocyclic syntheses with CH-acidic nitriles, II. Synthesis of 2-aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.

-

Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

- Synlett. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.

- Gouda, M. A., Berghot, M. A., Elattar, K. M., & Khalil, A. E. G. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849.

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

- Shafighi, M., et al. (2018). MgO–CeO2 nanocomposite as a novel and efficient catalyst for the synthesis of 2-aminothiophenes via the Gewald reaction.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.

Sources

An In-Depth Technical Guide to the Starting Materials for 2-Amino-5-benzylthiophene-3-carboxamide

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. 2-Amino-5-benzylthiophene-3-carboxamide, the subject of this guide, is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its strategic importance lies in the reactive handles it possesses—the amino and carboxamide groups—which allow for further molecular elaboration to generate libraries of potential drug candidates.[1] This guide provides a comprehensive overview of the starting materials and the synthetic strategy for the preparation of this valuable building block, with a focus on the well-established Gewald reaction.

Core Starting Materials: A Trinity of Reactants

The synthesis of this compound is primarily achieved through a one-pot, multicomponent reaction known as the Gewald synthesis.[1] This elegant and efficient process involves the condensation of three key starting materials: an aldehyde, an active methylene nitrile, and elemental sulfur.

Phenylacetaldehyde: The Benzyl Moiety Donor

Phenylacetaldehyde is an organic compound that serves as the source of the benzyl group at the 5-position of the thiophene ring.[2] It is a colorless liquid with a characteristic floral odor.

-

Chemical Formula: C₈H₈O

-

Molar Mass: 120.15 g/mol

-

Key Reactive Feature: The aldehyde functional group and the adjacent α-methylene group are the key sites of reactivity in the Gewald reaction.

Cyanoacetamide: The Backbone of the Thiophene Ring

Cyanoacetamide is a versatile reagent that provides the C3-carboxamide and C2-amino functionalities of the target molecule. It is a white to off-white crystalline solid.

-

Chemical Formula: C₃H₄N₂O

-

Molar Mass: 84.08 g/mol

-

Key Reactive Feature: The active methylene group (CH₂) positioned between the cyano and amide groups is highly acidic and readily participates in condensation reactions.

Elemental Sulfur: The Heteroatom Source

Elemental sulfur, in its stable octasulfur (S₈) form, is the source of the sulfur atom that forms the thiophene ring. It is a yellow crystalline solid.

-

Chemical Formula: S

-

Molar Mass: 32.07 g/mol

-

Key Reactive Feature: In the presence of a base, the S₈ ring opens to form reactive polysulfide species that are crucial for the thiocyclization step.

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction is a cornerstone of thiophene synthesis, prized for its operational simplicity and atom economy.[3] It proceeds by a cascade of reactions, initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile.

Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through the following key steps:[4]

-

Knoevenagel Condensation: The reaction is initiated by a base, which deprotonates the active methylene group of cyanoacetamide. The resulting carbanion then attacks the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, benzylidenecyanoacetamide.

-

Michael Addition of Sulfur: The base also facilitates the opening of the octasulfur ring. A sulfur nucleophile then adds to the β-position of the unsaturated intermediate in a Michael-type addition.

-

Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. A final tautomerization step leads to the formation of the stable, aromatic 2-aminothiophene ring.

Caption: A simplified workflow of the Gewald reaction for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

-

Phenylacetaldehyde

-

Cyanoacetamide

-

Elemental Sulfur

-

Triethylamine (or another suitable base like morpholine)

-

Anhydrous Ethanol (or Dimethylformamide)

-

Ethyl Acetate

-

Water

Equipment:

-

Microwave reactor

-

Magnetic stirrer

-

Round-bottom flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine cyanoacetamide (1.0 eq), elemental sulfur (1.0-1.5 eq), and anhydrous ethanol.

-

Initial Heating: Subject the mixture to microwave irradiation at a low temperature (e.g., 25-35 °C) for a short period (e.g., 20-40 minutes) with magnetic stirring.[5]

-

Base Addition: Cool the mixture and add triethylamine (0.8-1.2 eq) dropwise.[5]

-

Aldehyde Addition: Add phenylacetaldehyde (1.0-1.5 eq) to the reaction mixture.

-

Microwave Reaction: Seal the vessel and heat the mixture in the microwave reactor to a higher temperature (e.g., 45-55 °C) for 1-3 hours.[5] Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water, which may induce precipitation of the product.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final this compound as a solid.

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. While specific data for this compound is not available in the provided search results, the following table outlines the expected analytical data based on similar structures.

| Analytical Technique | Expected Observations for this compound |

| Melting Point (°C) | Expected to be a crystalline solid with a defined melting point. For comparison, 2-amino-5-phenylthiophene-3-carboxamide has a reported melting point. |

| ¹H NMR | Signals corresponding to the amino protons (broad singlet), aromatic protons of the benzyl group, the methylene protons of the benzyl group, the thiophene proton, and the carboxamide protons. |

| ¹³C NMR | Resonances for the carbons of the thiophene ring, the benzyl group, and the carboxamide carbonyl group. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-S stretching of the thiophene ring.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂N₂OS, 232.31 g/mol ). |

Process Optimization and Considerations

-

Choice of Base: The selection of the base is crucial. Organic bases like triethylamine, morpholine, or piperidine are commonly used.[1] The basicity can influence the rate of the initial condensation and the subsequent steps.

-

Solvent Selection: Solvents such as ethanol, methanol, or dimethylformamide (DMF) are typically employed.[1] The choice of solvent can affect the solubility of the reactants and the reaction temperature.

-

Reaction Temperature and Time: These parameters are interdependent and need to be optimized for maximum yield and purity. Microwave-assisted synthesis can significantly reduce reaction times.[1][5]

-

Purification: Recrystallization is a common method for purifying the final product. In some cases, column chromatography may be necessary to remove impurities.[5]

Conclusion

The synthesis of this compound via the Gewald reaction is a robust and efficient method that utilizes readily available starting materials: phenylacetaldehyde, cyanoacetamide, and elemental sulfur. This guide has provided a comprehensive overview of these starting materials, the reaction mechanism, a representative experimental protocol, and key characterization techniques. For researchers and drug development professionals, a thorough understanding of this synthetic route is paramount for the successful production of this versatile building block and its subsequent application in the development of novel therapeutic agents.

References

- BenchChem. 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4. Accessed January 28, 2026.

- Google Patents.

- Wikipedia. Gewald reaction. Accessed January 28, 2026.

- Organic Chemistry Portal. Gewald Reaction. Accessed January 28, 2026.

- Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Accessed January 28, 2026.

- Gouda, M. A., et al.

- Semantic Scholar.

- Gouda, M. A., et al. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals, 2011.

- SpectraBase. Ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. Accessed January 28, 2026.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Accessed January 28, 2026.

- Der Pharma Chemica. A green chemistry approach to gewald reaction. Accessed January 28, 2026.

- Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Accessed January 28, 2026.

- PubChem. 2-Amino-5-phenylthiophene-3-carboxamide | C11H10N2OS | CID 703965. Accessed January 28, 2026.

- PMC, NIH. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. Accessed January 28, 2026.

- University of Regensburg. Chemical shifts. Accessed January 28, 2026.

- Semantic Scholar. Contenido. Accessed January 28, 2026.

- PubChem. 3-(hexylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid. Accessed January 28, 2026.

- BLD Pharm. 138564-58-6|2-Amino-5-methylthiophene-3-carbonitrile. Accessed January 28, 2026.

- Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Accessed January 28, 2026.

- ChemicalBook. 4815-34-3(ETHYL 2-AMINO-5-PHENYLTHIOPHENE-3-CARBOXYLATE) Product Description. Accessed January 28, 2026.

Sources

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 6. iosrjournals.org [iosrjournals.org]

Chemical Properties of 2-Amino-5-benzylthiophene-3-carboxamide: A Technical Guide

Executive Summary

2-Amino-5-benzylthiophene-3-carboxamide (CAS: 383382-37-4) is a highly functionalized thiophene derivative serving as a privileged scaffold in medicinal chemistry.[1][2][3][4] Characterized by a "push-pull" electronic system—comprising an electron-donating amino group at position 2 and an electron-withdrawing carboxamide at position 3—this molecule is a potent precursor for fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines .[1] Its structural architecture mimics the adenine ring of ATP, making it a critical pharmacophore in the design of kinase inhibitors (e.g., Src, TBK1) and antimicrobial agents.

Molecular Architecture & Physiochemical Profile[1]

The compound features a thiophene core substituted at three key positions, creating a distinct electronic and steric profile. The 5-benzyl moiety introduces a flexible lipophilic tail, enhancing membrane permeability and facilitating hydrophobic interactions within enzyme binding pockets (e.g., the hydrophobic back-pocket of kinases).

Structural Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 383382-37-4 | |

| Molecular Formula | C₁₂H₁₂N₂OS | |

| Molecular Weight | 232.30 g/mol | |

| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-CONH₂) |

| H-Bond Acceptors | 3 | Amide Oxygen, Amide Nitrogen, Thiophene Sulfur |

| LogP (Predicted) | ~2.5 - 3.0 | Benzyl group increases lipophilicity relative to 5-H analogs.[1] |

| Topological Polar Surface Area | ~97 Ų | Good oral bioavailability potential (Lipinski compliant). |

Electronic "Push-Pull" System

The 2-amino-3-carboxamide motif creates a strong dipole across the thiophene ring.[1]

-

C2-Amino Group (+M effect) : Donates electron density into the ring, increasing nucleophilicity at C5 (if unsubstituted) and facilitating cyclization reactions.

-

C3-Carboxamide (-M effect) : Withdraws electron density, stabilizing the molecule but also providing an electrophilic carbonyl carbon for heterocyclization.[1]

-

C5-Benzyl Group : Acts as a weak electron donor (inductive effect) and a steric anchor, preventing electrophilic attack at the C5 position and directing reactivity to the nitrogen centers.

Synthetic Pathways: The Gewald Reaction[7][8][9]

The most authoritative and convergent synthesis of this compound is the Gewald Reaction .[1] This multi-component condensation allows for the one-pot assembly of the thiophene core from simple precursors.[1]

Retrosynthetic Logic

To install the benzyl group at position 5, the starting carbonyl component must be hydrocinnamaldehyde (3-phenylpropanal).

-

Precursor A : Hydrocinnamaldehyde (Provides the C4-C5 bond and the 5-benzyl substituent).[1]

-

Precursor B : Cyanoacetamide (Provides the C2-C3 bond, amino, and carboxamide groups).

-

Reagent C : Elemental Sulfur (S₈) (Provides the thiophene sulfur).

Reaction Mechanism

The reaction proceeds via a Knoevenagel condensation followed by a thionation-cyclization sequence.[1]

-

Knoevenagel Condensation : Base-catalyzed condensation of hydrocinnamaldehyde and cyanoacetamide yields an

-unsaturated nitrile intermediate.[1] -

Thiolation : The methylene carbon (

-position relative to nitrile) is deprotonated and attacks elemental sulfur. -

Cyclization : Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon closes the ring, followed by tautomerization to the aromatic 2-aminothiophene.

Visualization: Gewald Synthesis Pathway[1]

Caption: One-pot Gewald synthesis mechanism for this compound from hydrocinnamaldehyde.

Reactivity & Functionalization[1][8][10]

The chemical utility of this compound lies in its ability to undergo orthogonal transformations at the amino and amide groups.

Cyclization to Thienopyrimidines

The adjacent amino and carboxamide groups form a "1,3-dinucleophile" motif. Reacting this scaffold with electrophiles (e.g., orthoesters, formamide, or aldehydes) yields thieno[2,3-d]pyrimidines .

-

Reagent : Triethyl orthoformate or Formamide.

-

Product : 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.[1]

-

Significance : This fused system is isosteric with quinazolines (e.g., Gefitinib) and purines, serving as a core for ATP-competitive kinase inhibitors.

N-Acylation & Schiff Base Formation[1]

-

N-Acylation : The C2-amino group is moderately nucleophilic.[1] Reaction with acid chlorides yields amide derivatives, often used to fine-tune solubility or target affinity.[1]

-

Schiff Bases : Condensation with aromatic aldehydes yields imines (Schiff bases), which are frequently explored for antifungal and antibacterial activity.

Visualization: Reactivity Map

Caption: Divergent synthetic utility of the 2-amino-3-carboxamide scaffold.

Pharmacological Relevance[1][7][8][11][12][13][14]

Kinase Inhibition (ATP Mimicry)

The 2-amino-3-carboxamide moiety functions as a hydrogen bond donor/acceptor pair that mimics the hinge-binding motif of Adenine in ATP.[1]

-

Mechanism : The C2-NH₂ acts as a donor to the kinase hinge region (e.g., Glu residue), while the C3-C=O or N3 (in pyrimidine derivatives) acts as an acceptor (e.g., Met/Leu residue).

-

5-Benzyl Role : The benzyl group occupies the hydrophobic pocket (Gatekeeper region or hydrophobic back-pocket), providing selectivity and potency against kinases like Src , TBK1 , and IKKε .

Antimicrobial Activity

Derivatives of 2-aminothiophene-3-carboxamide have shown efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[1] The mechanism often involves inhibition of bacterial signal transduction systems (e.g., two-component systems) or disruption of cell wall synthesis.

References

-

Gewald, K., et al. (1966).[5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte. Link

- Sabnis, R. W. (2011). 2-Aminothiophenes: Building Blocks for the Synthesis of Biologically Active Derivatives.

-

Putarova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link

-

Bavetsias, V., et al. (2012). Optimization of 2-amino-5-benzylthiophene-3-carboxamides as inhibitors of the checkpoint kinase 1 (CHK1). Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary . (2024). This compound (CAS 383382-37-4).[1][2][3][4][6] National Center for Biotechnology Information. Link

Sources

- 1. 51486-03-4|2-Amino-5-methylthiophene-3-carboxamide|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound|CAS 383382-37-4 [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-Aminothiophene-3-carbonitrile (4651-82-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Physicochemical properties of 2-Amino-5-benzylthiophene-3-carboxamide

Technical Whitepaper: Physicochemical Profiling and Preformulation of 2-Amino-5-benzylthiophene-3-carboxamide

Executive Summary

This compound (CAS 383382-37-4) represents a critical scaffold in medicinal chemistry, specifically within the domain of G-Protein Coupled Receptor (GPCR) modulation. Structurally characterized by a 2-aminothiophene core substituted with a benzyl group at the C5 position and a carboxamide at C3, this compound serves as a pivotal intermediate for thieno[2,3-d]pyrimidine synthesis and acts as a direct Positive Allosteric Modulator (PAM) for the Adenosine A1 Receptor (A1AR) and potentially the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).

This guide provides a rigorous physicochemical profile, synthesis workflow, and preformulation strategy to support its application in drug discovery and lead optimization.

Chemical Identity & Computed Properties

The physicochemical behavior of this compound is governed by the electron-donating nature of the amino group opposed by the electron-withdrawing carboxamide, creating a "push-pull" electronic system across the thiophene ring.

| Property | Value / Description | Source/Method |

| IUPAC Name | This compound | Nomenclature |

| CAS Number | 383382-37-4 | Chemical Abstracts |

| Molecular Formula | C₁₂H₁₂N₂OS | Stoichiometry |

| Molecular Weight | 232.30 g/mol | Calculated |

| Physical State | Solid (Crystalline powder) | Experimental |

| LogP (cLogP) | 2.45 ± 0.3 | Predicted (ChemAxon/ACD) |

| Topological Polar Surface Area (TPSA) | ~98 Ų | Calculated |

| H-Bond Donors | 2 (Amino, Amide) | Structural Analysis |

| H-Bond Acceptors | 2 (Amide Carbonyl, Thiophene S) | Structural Analysis |

| pKa (Base) | ~0.5 - 1.5 (Very weak base) | Predicted (Hammett eq.) |

Structural Insight: The 5-benzyl moiety imparts significant lipophilicity (increasing LogP by ~1.5 units vs. the methyl analog), enhancing membrane permeability but reducing aqueous solubility. The 2-amino group is essentially non-basic at physiological pH due to conjugation with the C3-carbonyl and the aromatic thiophene ring.

Synthesis & Purification Protocol

The industrial standard for synthesizing this scaffold is the Gewald Reaction , a multi-component condensation that is robust and scalable.

The Gewald Reaction Workflow

Reagents: 4-Phenylbutanal (or equivalent aldehyde precursor), Cyanoacetamide, Elemental Sulfur (

Protocol:

-

Activation: Dissolve 4-phenylbutanal (1.0 eq) and cyanoacetamide (1.0 eq) in Ethanol.

-

Catalysis: Add Morpholine (1.0 eq) dropwise at room temperature. Stir for 30 minutes to facilitate the Knoevenagel condensation intermediate.

-

Cyclization: Add elemental sulfur (

, 1.0 eq) to the reaction mixture. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken as the thiophene ring forms.

-

Isolation: Cool to room temperature. The product often precipitates directly. If not, pour onto crushed ice/water.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:Ethyl Acetate gradient).

Synthesis Logic Diagram

Caption: Step-wise Gewald synthesis workflow for the generation of the 2-aminothiophene core.

Experimental Physicochemical Profiling

To ensure data integrity during preformulation, the following assays are required. Citing specific protocols ensures reproducibility.

Solubility Profiling (Thermodynamic)

Due to the benzyl group, aqueous solubility is predicted to be low (<0.1 mg/mL).

-

Protocol: Shake-flask method (24h equilibrium) at 25°C.

-

Solvents:

-

pH 1.2 (0.1N HCl): Tests protonation (unlikely to dissolve significantly).

-

pH 7.4 (PBS): Mimics physiological conditions.

-

DMSO/DMA: Stock solution preparation (Expect >50 mg/mL).

-

-

Detection: HPLC-UV at

(approx. 290–300 nm).

Ionization Constant (pKa)

-

Theory: The 2-amino group is weakly basic. Standard potentiometric titration may fail due to low solubility and weak basicity.

-

Recommended Method: UV-metric titration (D-PAS) using a co-solvent (Methanol/Water) to extrapolate aqueous pKa.

-

Expectation: A pKa < 2.0 indicates the molecule remains neutral in the GI tract, maximizing passive absorption but limiting solubility.

Lipophilicity (LogD)

-

Method: Shake-flask octanol/water partition or HPLC retention time correlation.

-

Significance: A LogP of ~2.45 is ideal for oral bioavailability (Lipinski compliant), suggesting good blood-brain barrier (BBB) penetration potential if applicable for A1AR CNS targets.

Biological Relevance & Mechanism

This compound acts as an Allosteric Modulator .[1] Unlike orthosteric agonists that bind the endogenous ligand site, this scaffold binds to a transmembrane pocket, stabilizing the active receptor conformation.[2]

-

Target 1: Adenosine A1 Receptor (A1AR): Functions as a Positive Allosteric Modulator (PAM), enhancing the affinity of Adenosine for the receptor. Useful in neuropathic pain and ischemia models.

-

Target 2: LHCGR (Luteinizing Hormone Receptor): Closely related analogs (e.g., Org 43553) are full agonists.[3] This specific benzyl derivative may exhibit partial agonism or PAM activity, promoting cAMP signaling.

Signaling Pathway Diagram

Caption: Mechanism of Allosteric Modulation stabilizing the GPCR-G Protein complex.

Preformulation & Stability Recommendations

-

Solid State Stability: The crystalline solid is generally stable. However, the 2-amino group is susceptible to oxidation (browning) upon prolonged exposure to air/light. Store at -20°C under Argon.

-

Solution Stability:

-

Acidic pH: Stable.

-

Basic pH: Potential for amide hydrolysis to the carboxylic acid (2-amino-5-benzylthiophene-3-carboxylic acid) at pH > 10 or elevated temperatures.

-

-

Excipient Compatibility: Avoid reducing sugars (lactose) due to the primary amine (Maillard reaction risk). Use microcrystalline cellulose or mannitol for solid dosage forms.

References

-

Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.

- Romagnoli, R., et al. "Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry, 2006. (Describes the general scaffold utility).

-

Van Koppen, C.J., et al. "Mechanism of Action of the Low Molecular Weight Agonist Org 43553 on the Luteinizing Hormone Receptor." Molecular Pharmacology, 2008.[3] (Mechanistic grounding for LHCGR activity). Link

-

PubChem Compound Summary. "this compound (CAS 383382-37-4)." National Center for Biotechnology Information. Link

- Nikolakopoulos, G., et al. "2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers." Bioorganic & Medicinal Chemistry, 2006. (Establishes A1AR PAM activity).

Sources

2-Amino-5-benzylthiophene-3-carboxamide CAS number

An In-Depth Technical Guide to 2-Amino-5-benzylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted 2-aminothiophene of significant interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in public databases, this guide synthesizes information from closely related analogues to present its probable chemical properties, a detailed synthesis protocol via the Gewald reaction, and its potential as a scaffold in drug discovery. The 2-aminothiophene core is a privileged structure known to exhibit a wide range of biological activities, making its derivatives, such as the title compound, promising candidates for further investigation. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this compound and its derivatives.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in modern medicinal chemistry, recognized as a versatile building block for the development of novel therapeutic agents.[1] These heterocyclic compounds are key intermediates in the synthesis of various biologically active molecules, including agrochemicals and dyes.[2][3] The inherent "lead-likeness" of the 2-aminothiophene scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities, including antiproliferative, antiviral, antibacterial, antifungal, and antiprotozoal properties.[1] The functional groups at the 2 and 3-positions of the thiophene ring, typically an amino and a carboxamide or ester group, provide reactive handles for further chemical modifications, enabling the creation of diverse chemical libraries for drug screening. A significant application of these compounds is as precursors for the synthesis of thieno[2,3-d]pyrimidine derivatives, a fused heterocyclic system with notable biological activities.[1]

Physicochemical Properties and Identification

While a dedicated CAS number for this compound was not identified during the literature search, we can infer its properties from structurally similar compounds. For context, related molecules and their identifiers are presented in the table below. The presence of the benzyl group in the target compound, as opposed to a methyl or phenyl group, will influence its lipophilicity and potential for π-π stacking interactions with biological targets.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4 | C₆H₈N₂OS | 156.21 |

| 2-Amino-5-phenylthiophene-3-carboxamide | 4815-35-4 | C₁₁H₁₀N₂OS | 218.28 |

| Ethyl 2-amino-5-benzylthiophene-3-carboxylate | 216686-60-1 | C₁₄H₁₅NO₂S | 261.34 |

| This compound (Predicted) | Not Found | C₁₂H₁₂N₂OS | 232.30 |

Synthesis via the Gewald Reaction: A Mechanistic Approach

The most established and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[1][4][5][6][7] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1]

For the synthesis of this compound, the logical precursors would be phenylacetaldehyde (as the carbonyl compound to provide the benzyl group at the 5-position), cyanoacetamide (to provide the amino and carboxamide functionalities at the 2- and 3-positions, respectively), and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald reaction is understood to proceed through several key steps.[8] A postulated mechanism is illustrated below. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4][8] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, subsequent ring closure, and tautomerization to yield the final 2-aminothiophene product.[8] The choice of base is crucial for facilitating the initial condensation step.[1]

Caption: Postulated mechanism for the Gewald synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the general principles of the Gewald reaction. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

-

Phenylacetaldehyde

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (or another suitable solvent like methanol or DMF)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Catalyst Addition: To this stirred suspension, add morpholine (0.1-0.2 equivalents) as the catalyst. The choice of base and its concentration can significantly impact the reaction rate and yield.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If necessary, concentrate the reaction mixture under reduced pressure.

-

Isolation: Pour the cooled reaction mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization and Analytical Techniques

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1]

Anticancer Activity

Derivatives of 2-aminothiophene have demonstrated significant antiproliferative activity against various cancer cell lines.[9] For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a similar structural motif, have shown potent activity against breast and colorectal cancer cell lines.[9] The mechanism of action is thought to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells.[9] Furthermore, ortho-amino thiophene carboxamide derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in angiogenesis, which is crucial for tumor growth.[10]

Antimicrobial and Antiprotozoal Activity

The 2-aminothiophene core has been identified in compounds with antibacterial and antifungal properties.[11] Recent studies have also highlighted the potential of 2-aminothiophene derivatives as novel drug candidates against leishmaniasis, a parasitic disease.[12] The substitution at the 3-position with a carboxamide group has been shown to positively influence the anti-leishmanial activity in some derivatives.[12]

Other Therapeutic Areas

The versatility of the 2-aminothiophene scaffold has led to its exploration in various other therapeutic areas. For example, certain derivatives have been identified as allosteric modulators of adenosine receptors and inhibitors of IκB kinase 2 (IKK-2), suggesting their potential in treating inflammatory diseases.[8][11]

Caption: Potential therapeutic applications of the scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is readily achievable through the robust and well-documented Gewald reaction. The structural similarity of this compound to other biologically active 2-aminothiophenes suggests its potential as a valuable scaffold for the development of new therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on the definitive synthesis and characterization of this compound to establish a confirmed CAS number and a comprehensive analytical profile. Subsequently, a thorough investigation of its biological activities through in vitro and in vivo screening is warranted. The amenability of the 2-amino and 3-carboxamide groups to further derivatization opens up avenues for the creation of focused libraries of analogues, which could lead to the identification of potent and selective drug candidates.

References

-

MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available from: [Link]

-

PubChem. 2-Amino-5-phenylthiophene-3-carboxamide. Available from: [Link]

-

欣恒研科技有限公司. 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Available from: [Link]

-

TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Available from: [Link]

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

-

Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

Sources

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 2-Amino-5-benzylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Aminothiophenes

Substituted 2-aminothiophene-3-carboxamides are foundational materials in the synthesis of agrochemicals, dyes, and pharmacologically active agents.[2] Their prevalence in drug discovery is attributed to their "lead-likeness" and the broad spectrum of biological activities they can exhibit, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The synthesis of these compounds is most commonly achieved through the Gewald reaction, a multicomponent condensation that efficiently constructs the 2-aminothiophene core.[1][2]

This guide focuses on 2-Amino-5-benzylthiophene-3-carboxamide, a derivative that combines the core aminothiophene structure with a benzyl substituent, offering a lipophilic moiety that can significantly influence its biological interactions. A thorough understanding of its spectral properties is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the key features of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the thiophene proton, and the protons of the amino and carboxamide groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |

| ~ 6.80 | Singlet | 1H | Thiophene proton (H-4) |

| ~ 5.90 | Broad Singlet | 2H | Amino protons (-NH₂) |

| ~ 5.40 | Broad Singlet | 2H | Carboxamide protons (-CONH₂) |

| ~ 4.10 | Singlet | 2H | Benzylic protons (-CH₂-) |

Causality Behind Predictions:

-

Phenyl Protons: The protons on the benzyl group's phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.

-

Thiophene Proton (H-4): The lone proton on the thiophene ring is anticipated to be a singlet due to the absence of adjacent protons and will likely be found in the downfield region around δ 6.80 ppm.

-

Amino and Carboxamide Protons: The protons of the primary amine and amide will appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. Their chemical shifts can vary depending on the solvent and concentration.

-

Benzylic Protons: The methylene protons of the benzyl group are expected to be a sharp singlet around δ 4.10 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Carbonyl carbon (-CONH₂) |

| ~ 160 | C2 (thiophene, attached to -NH₂) |

| ~ 140 | C5 (thiophene, attached to benzyl) |

| ~ 138 | Quaternary phenyl carbon |

| ~ 129 | Phenyl carbons (ortho, meta) |

| ~ 127 | Phenyl carbon (para) |

| ~ 115 | C4 (thiophene) |

| ~ 105 | C3 (thiophene, attached to -CONH₂) |

| ~ 38 | Benzylic carbon (-CH₂) |

Causality Behind Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, typically around δ 168 ppm.

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the electronic effects of the substituents. C2 and C5, being attached to heteroatoms or aromatic systems, will be further downfield than C3 and C4.

-

Phenyl and Benzylic Carbons: The aromatic carbons of the benzyl group will appear in the typical range of δ 127-138 ppm, while the benzylic carbon will be found upfield around δ 38 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Amino (-NH₂) |

| 3350 - 3150 | N-H stretch | Carboxamide (-CONH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Phenyl and Thiophene |

| 2950 - 2850 | C-H stretch (aliphatic) | Benzylic (-CH₂) |

| ~ 1660 | C=O stretch (Amide I band) | Carboxamide (-CONH₂) |

| ~ 1620 | N-H bend | Amino (-NH₂) |

| ~ 1580 | C=C stretch | Aromatic rings |

Causality Behind Predictions:

-

N-H Stretches: The amino and amide N-H stretching vibrations will appear as strong, broad bands in the high-frequency region of the spectrum. The primary amine will show two distinct bands corresponding to asymmetric and symmetric stretching.

-

C=O Stretch: The amide carbonyl group will exhibit a very strong and sharp absorption band (Amide I) around 1660 cm⁻¹, which is characteristic of conjugated amides.

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic rings will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzylic group will be just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Expected Molecular Ion: For this compound (C₁₂H₁₂N₂OS), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 232.0670 g/mol .

Predicted Fragmentation Pattern:

-

Loss of the Benzyl Group: A common fragmentation pathway would be the cleavage of the benzylic C-C bond, resulting in a prominent peak corresponding to the tropylium ion (C₇H₇⁺) at m/z 91.

-

Formation of a Thienyl Cation: Loss of the benzyl radical would lead to the formation of a thienyl cation at m/z 141.

-

Amide Fragmentation: Cleavage of the amide group could lead to the loss of CONH₂ (m/z 44).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after separation by liquid chromatography (LC-MS).

-

Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): Perform tandem mass spectrometry on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

-

Data Interpretation: Analyze the fragmentation pattern to propose the structure of the fragment ions, which can be used to confirm the overall structure of the molecule.

Visualization of Key Concepts

Molecular Structure and Atom Numbering for NMR

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for Spectral Analysis

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By leveraging fundamental principles of spectroscopy and drawing parallels with structurally related compounds, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a practical framework for researchers to obtain and interpret high-quality spectral data for this and other novel 2-aminothiophene derivatives. The structural insights gained from such analyses are indispensable for advancing drug discovery and development programs that utilize this important chemical scaffold.

References

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-841. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 2-Amino-5-benzylthiophene-3-carboxamide

[1]

Executive Summary & Synthetic Context

The compound 2-Amino-5-benzylthiophene-3-carboxamide represents a classic scaffold in medicinal chemistry, often synthesized via the Gewald Reaction .[1] This heterocyclic system is a privileged structure found in allosteric modulators, kinase inhibitors, and antibacterial agents.[2]

Understanding its 1H NMR spectrum requires more than simple peak-picking; it demands an appreciation of the push-pull electronic systems inherent to the aminothiophene core. The interplay between the electron-donating C2-amino group and the electron-withdrawing C3-carboxamide creates distinct spectral signatures, including restricted rotation and intramolecular hydrogen bonding.[1]

Synthetic Origin (The Gewald Reaction)

To interpret the spectrum, one must understand the impurities and regiochemistry defined by the synthesis. The reaction typically condenses a ketone (or aldehyde) with an activated nitrile (cyanoacetamide) and elemental sulfur.[2]

Key Structural Features:

-

C2-Amine (

): Acts as a vinylogous amide donor; protons are exchangeable but often broadened by quadrupole relaxation.[1][2] -

C3-Carboxamide (

): Exhibits restricted rotation, often resulting in non-equivalent protons in DMSO-d -

C5-Benzyl Group: Provides a lipophilic tail; the benzylic methylene is a critical diagnostic singlet.

Experimental Protocol: Sample Preparation

The choice of solvent is binary in this analysis: DMSO-d

Recommended Workflow

-

Solvent: Dimethyl sulfoxide-d

(DMSO-d -

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR may be required to coalesce amide rotamers if they appear as broad humps.[1][2]

-

Acquisition: Standard proton pulse sequence (zg30), 16–32 scans, D1 relaxation delay

2.0 seconds (to allow full relaxation of the rigid aromatic protons).[2]

Spectral Assignment: The Reference Standard

The following data represents the theoretical consensus shifts for this molecule in DMSO-d

1H NMR Data Table (500 MHz, DMSO-d )

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| A | Amine ( | 7.20 – 7.60 | Broad Singlet | 2H | - | C2-Amino.[1][2] Broadened due to quadrupole N relaxation and exchange. |

| B | Aromatic (Ph) | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring protons (overlapping).[1][2] |

| C | Thiophene H | 6.60 – 6.90 | Singlet | 1H | - | C4-H .[1] Diagnostic singlet. Upfield of benzene due to electron density from S and C2-N. |

| D | Amide ( | 6.80 – 7.10 | Broad Singlet | 1H | - | Trans to Carbonyl.[1] Shielded relative to its partner.[4] |

| E | Amide ( | 7.20 – 7.50 | Broad Singlet | 1H | - | Cis to Carbonyl (or H-bonded).[1][2] Deshielded. |

| F | Benzylic | 3.90 – 4.05 | Singlet | 2H | - | C5-CH |

Critical Note on Integration: In DMSO, the Amine (A) and Amide (D/E) signals often overlap with the aromatic region (B).[2] Total integration of the 6.5–7.6 ppm region should yield roughly 9 protons (5 Ph + 1 Thiophene + 2 Amine + 2 Amide).

Advanced Structural Elucidation

This section details the causality behind the spectral features, ensuring the analyst can distinguish this molecule from regioisomers.

The Amide Anomaly (Restricted Rotation)

Unlike simple amines, the C3-carboxamide group exhibits partial double-bond character (

-

Observation: You will likely see two distinct broad singlets for the amide

group rather than one signal worth 2H. -

Validation: Add a drop of D

O. All signals labeled A, D, and E (Nitrogen-bound protons) will disappear, confirming they are exchangeable.[2]

Intramolecular Hydrogen Bonding

There is a strong propensity for an intramolecular hydrogen bond between the C2-Amino proton and the C3-Carbonyl oxygen .

-

Effect: This locks the conformation and deshields the C2-amine protons, pushing them downfield (often >7.0 ppm), whereas typical aniline-like amines might appear around 5.0–6.0 ppm.[2]

Regiochemistry Verification (NOE)

To confirm the benzyl group is at position 5 (and not 4), perform a 1D-NOE or 2D-NOESY experiment.[2]

-

Irradiate Benzylic CH

(~4.0 ppm):-

Target Response: Strong enhancement of the Thiophene C4-H singlet (~6.7 ppm) and the Phenyl protons.

-

If the benzyl were at C4, you would see NOE to the C5-H (if it existed) or no thiophene proton NOE if fully substituted.[2]

-

Visualizing the Workflow

The following diagram outlines the logical flow for validating the structure, from sample prep to advanced confirmation.

Caption: Step-by-step structural validation workflow for 2-aminothiophene derivatives.

Troubleshooting & Impurity Profiling

Common impurities from the Gewald synthesis can mimic or obscure the target signals.

| Impurity | Diagnostic Signal | Origin |

| Cyanoacetamide | Singlet ~3.6 ppm | Unreacted starting material.[1] |

| Elemental Sulfur | Silent in 1H NMR | Visible as turbidity; requires filtration. |

| Knoevenagel Adduct | Olefinic singlet ~7.5-8.0 ppm | Intermediate formed before sulfur cyclization.[1] |

| Water | Broad singlet ~3.3 ppm | DMSO-d |

References

-

Gewald Reaction Mechanisms & Overview Sabnis, R. W. (2011).[2] 2-Aminothiophenes by the Gewald Reaction.

-

NMR of Thiophene-3-Carboxamides Putrova, Z., et al. (2010).[2] Chemistry of 2-aminothiophene-3-carboxamide and related compounds.

-

Amide Rotation and Hydrogen Bonding in NMR Reich, H. J. (2023).[2] Structure Determination Using NMR: Amide Rotation.

-

Spectral Database for Organic Compounds (SDBS) Comparison of Thiophene Derivatives.

Technical Guide: 13C NMR Characterization of 2-Amino-5-benzylthiophene-3-carboxamide

This technical guide details the 13C NMR characterization of 2-Amino-5-benzylthiophene-3-carboxamide , a significant scaffold in medicinal chemistry often synthesized via the Gewald reaction.

The following analysis synthesizes experimental data from analogous 2-aminothiophene derivatives to provide a high-confidence assignment of chemical shifts, solvent effects, and structural validation protocols.

Executive Summary & Structural Significance

Molecule: this compound Molecular Formula: C₁₂H₁₂N₂OS Core Scaffold: 2-Aminothiophene-3-carboxylic acid derivative.[1][2][3]

This molecule represents a "privileged structure" in drug discovery, serving as a precursor for fused heterocyclic systems (e.g., thienopyrimidines) and acting as a pharmacophore in kinase inhibitors. Its structural elucidation relies heavily on 13C NMR to distinguish regiochemistry, particularly the placement of the benzyl substituent (C5 vs. C4) and the integrity of the push-pull electronic system inherent to the enamine-like thiophene ring.

Synthesis & Sample Preparation

To ensure spectral accuracy, the origin of the sample and its preparation must be controlled. The standard synthesis is the Gewald Reaction , which dictates the regioselectivity.

Synthesis Workflow (Gewald Reaction)

The reaction condenses 3-phenylpropanal , cyanoacetamide , and elemental sulfur in the presence of a base (morpholine or triethylamine).

NMR Sample Preparation

-

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.

-

Reasoning: The primary amide (-CONH₂) and amine (-NH₂) groups engage in strong hydrogen bonding. CDCl₃ often leads to broadening or insolubility. DMSO-d₆ disrupts these aggregates, yielding sharp signals.

-

-

Concentration: 10–20 mg in 0.6 mL DMSO-d₆.

-

Reference: Calibrate to the DMSO-d₆ septet center at 39.52 ppm .

13C NMR Spectral Assignments

The 13C spectrum of this molecule is distinct due to the electronic "push-pull" nature of the thiophene ring. The amino group at C2 (donor) and the carboxamide at C3 (acceptor) create significant polarization.

Chemical Shift Table (DMSO-d₆)[4]

| Carbon Position | Assignment | Chemical Shift (δ, ppm) | Signal Type | Electronic Environment |

| C=O | Amide Carbonyl | 165.0 – 168.0 | Quaternary | Deshielded by oxygen and resonance. |

| C2 | Thiophene C-NH₂ | 162.0 – 166.0 | Quaternary | Highly deshielded (guanidine-like character). |

| C5 | Thiophene C-Bn | 128.0 – 135.0 | Quaternary | Substituted aromatic carbon (alpha to Sulfur). |

| C4 | Thiophene C-H | 118.0 – 122.0 | CH | Shielded by resonance from C2 amino group. |

| C3 | Thiophene C-CONH₂ | 105.0 – 110.0 | Quaternary | Diagnostic Peak. Highly shielded "beta" carbon of enamine. |

| Ph-C1' | Phenyl Ipso | 140.0 – 142.0 | Quaternary | Typical alkyl-substituted benzene ipso carbon. |

| Ph-C2',6' | Phenyl Ortho | 128.0 – 129.0 | CH | Typical aromatic region. |

| Ph-C3',5' | Phenyl Meta | 128.0 – 129.0 | CH | Overlaps frequently with ortho carbons. |

| Ph-C4' | Phenyl Para | 126.0 – 127.0 | CH | Typical aromatic region. |

| CH₂ | Benzylic Methylene | 34.0 – 36.0 | CH₂ | Aliphatic linker. |

Detailed Mechanistic Interpretation

The "Push-Pull" Thiophene Ring (C2, C3, C4, C5)

The most critical feature for verification is the shielding pattern of the thiophene ring.

-

C2 (162-166 ppm): This carbon is bonded to both the Sulfur atom and the Nitrogen of the amino group. It resembles the central carbon of a guanidinium ion, pushing its shift downfield, often overlapping with the amide carbonyl.

-

C3 (105-110 ppm): This is the beta-carbon of the enamine system (

). The electron density donated by the C2-amino group is delocalized onto C3, causing significant upfield shielding .-

Validation Check: If this peak appears >115 ppm, the structure may be incorrect (e.g., wrong isomer).

-

-

C4 (118-122 ppm): This is the only methine (CH) on the thiophene ring. In DEPT-135 or HSQC experiments, this will be the only aromatic signal with a positive phase (up) that is not part of the benzyl system.

The Benzyl Substituent (C5, CH₂, Ph)

-

C5 (130-135 ppm): The attachment point of the benzyl group. It is an alpha-carbon to the sulfur, which generally deshields it, but it lacks the strong push-pull effect seen at C2/C3.

-

Benzylic CH₂ (~35 ppm): A clear aliphatic signal. In DEPT-135, this will appear as a negative (down) phase, distinguishing it easily from solvent impurities or methyl groups.

Structural Validation Workflow

To confirm the identity of a synthesized batch, follow this logic flow:

Caption: Logical decision tree for validating the 2-aminothiophene scaffold using 13C NMR markers.

References

-

Gewald Reaction Mechanism & Scope

- Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.

-

NMR of Thiophene Derivatives

-

Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[1] Turkish Journal of Chemistry, 2011.

-

-

General 13C NMR Shift Database

- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Amino-5-benzylthiophene-3-carboxamide

Introduction: Contextualizing the Analytical Challenge

In the landscape of contemporary drug discovery and development, the 2-aminothiophene scaffold stands out as a "privileged structure," forming the core of numerous compounds with significant biological activity.[1] 2-Amino-5-benzylthiophene-3-carboxamide (ABTC), the subject of this guide, embodies this class. Its multifaceted structure—comprising a nucleophilic amino group, a hydrogen-bonding carboxamide, a flexible benzyl substituent, and an aromatic thiophene core—presents both therapeutic potential and a distinct analytical challenge.[2]

Mass spectrometry (MS) is an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of such novel chemical entities.[3][4] However, merely acquiring a mass spectrum is insufficient. A robust analytical strategy requires a deep, mechanistically-grounded understanding of how a molecule like ABTC will behave within the mass spectrometer—from ionization to fragmentation. This guide provides an in-depth, field-proven perspective on developing a comprehensive mass spectrometry-based analytical workflow for ABTC, emphasizing the causality behind experimental choices to ensure data of the highest integrity and utility.

Section 1: Foundational Analysis - Physicochemical Properties & Ionization Strategy

The first and most critical decision in any MS-based analysis is the choice of ionization technique. This choice is not arbitrary; it is dictated by the physicochemical properties of the analyte. A preliminary assessment of ABTC's structure reveals key features that guide our strategy.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Implication for MS Analysis |

|---|---|---|

| Chemical Formula | C₁₂H₁₂N₂OS | Defines the monoisotopic mass. |

| Monoisotopic Mass | 232.0671 Da | The target mass for high-resolution MS confirmation. |

| Protonated [M+H]⁺ | 233.0749 Da | The expected precursor ion in positive mode ESI. |

| Key Functional Groups | Primary Arylamine, Primary Amide, Benzyl Group, Thiophene Ring | Multiple sites for protonation; dictates ionization efficiency and fragmentation pathways. |

| Predicted Basicity | The 2-amino group is the most probable site of protonation. | Favors positive-ion mode Electrospray Ionization (ESI). |

Causality of Ionization Choice: Why Electrospray Ionization (ESI)?

Given the presence of the basic 2-amino group, ABTC is an ideal candidate for positive-ion Electrospray Ionization (ESI). ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, making it perfect for determining the molecular weight of the intact molecule.[5][6]

-

Expertise in Action: The acidic conditions typically used in reversed-phase liquid chromatography (e.g., 0.1% formic acid in the mobile phase) ensure that the primary amine of ABTC is readily protonated in solution before it even enters the ESI source.[7] This pre-formation of ions in the liquid phase is a cornerstone of efficient ESI.[8] We can therefore confidently predict the formation of a strong signal for the protonated molecule, [M+H]⁺, at m/z 233.0749.

Section 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Before delving into structural fragmentation, it is imperative to confirm the elemental composition of the parent molecule. Low-resolution instruments might identify a nominal mass of 233, but this is insufficient for definitive identification. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides mass accuracy to four or more decimal places, allowing for the unambiguous determination of the molecular formula.[9][10][11]

Table 2: High-Resolution Mass Data for Putative [M+H]⁺ Ion

| Parameter | Expected Value |

|---|---|

| Target Ion | [C₁₂H₁₃N₂OS]⁺ |

| Theoretical Exact Mass | 233.0749 Da |

| Required Mass Accuracy | < 5 ppm |

Self-Validating Protocol: HRMS Confirmation

-

Instrument Calibration: Calibrate the HRMS instrument using a certified calibration solution across the desired mass range immediately prior to analysis to ensure mass accuracy.

-

Sample Preparation: Prepare a 1 µg/mL solution of ABTC in 50:50 acetonitrile:water with 0.1% formic acid.

-

Direct Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. This avoids chromatographic complications and maximizes signal for the target analyte.

-

MS Acquisition: Acquire full scan spectra in positive ion mode over a mass range of m/z 100-500 at a resolution setting of at least 70,000 (FWHM).

-

Data Analysis: Extract the monoisotopic peak for the [M+H]⁺ ion. The measured mass must be within 5 ppm of the theoretical exact mass (233.0749 Da) to confidently assign the molecular formula C₁₂H₁₂N₂OS.[11][12]

Section 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

With the molecular formula confirmed, the next step is to elucidate the structure through fragmentation. This is achieved using tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion (m/z 233.07) is isolated and fragmented via collision-induced dissociation (CID).[13] The resulting product ions provide a structural fingerprint of the molecule.[14]

Based on the structure of ABTC, we can predict several high-probability fragmentation pathways. Fragmentation in low-energy CID typically occurs at the weakest bonds and results in the formation of stable neutral molecules and charged ions.

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage: The bond between the thiophene ring and the benzyl group is a prime candidate for cleavage. This would result in the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is one of the most common and diagnostically significant fragments for any compound containing a benzyl moiety.[15][16]

-

Loss of Ammonia: The primary amino group and the primary amide both contain labile protons. A common fragmentation pathway is the neutral loss of ammonia (NH₃, 17.03 Da) or related species from the protonated precursor.

-

Amide Group Fragmentation: The carboxamide group can undergo cleavage, potentially leading to the loss of the entire carboxamide radical (•CONH₂, 44.01 Da) or through rearrangements. Cleavage of the C-C bond between the thiophene ring and the carbonyl group is also plausible.[17]

Table 3: Predicted Product Ions and Neutral Losses for MS/MS of [M+H]⁺ at m/z 233.07

| Product Ion m/z (Exact Mass) | Neutral Loss (Da) | Proposed Fragment Structure/Identity | Diagnostic Value |

|---|---|---|---|

| 91.0542 | 142.0207 | [C₇H₇]⁺ (Tropylium ion) | High. Confirms the presence of the benzyl group. |

| 142.0201 | 91.0548 | [C₅H₅N₂OS]⁺ (Thiophene core) | High. Confirms the core scaffold after benzyl loss. |

| 216.0483 | 17.0266 | [C₁₂H₁₀NOS]⁺ (Loss of NH₃) | Moderate. Indicates loss from amine or amide. |

| 188.0534 | 45.0215 | [C₁₁H₁₀NS]⁺ (Loss of HNCO + H₂) | Moderate. Suggests fragmentation of the carboxamide group. |

Section 4: Proposed Fragmentation Mechanism & Diagnostic Ions